Simotinib
Overview
Description
Simotinib is a novel small-molecule tyrosine kinase inhibitor specifically targeting the epidermal growth factor receptor (EGFR). It has shown promising results in preclinical and clinical studies, particularly in the treatment of advanced non-small cell lung cancer (NSCLC) with EGFR gene mutations .
Preparation Methods
Synthetic Routes and Reaction Conditions: Simotinib is synthesized through a multi-step process involving the alkylation of a precursor compound with 3-bromopropanol, followed by a reaction with 5,8-dioxa-10-azadispiro[0,2,3,4]undecane . The optimal chromatographic behavior is achieved using a mixture of 0.1% formic acid with 10 mM ammonium formate/methanol (20:80, v/v) as the mobile phase .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same multi-step process, ensuring high purity and yield. The process is optimized for scalability and cost-effectiveness, making it suitable for commercial production .
Chemical Reactions Analysis
Types of Reactions: Simotinib undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and modification to enhance its pharmacological properties .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 3-bromopropanol, 5,8-dioxa-10-azadispiro[0,2,3,4]undecane, and formic acid. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed: The major product formed from these reactions is this compound itself, which is then purified and formulated for clinical use .
Scientific Research Applications
Simotinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying tyrosine kinase inhibitors. In biology and medicine, this compound is primarily used in the treatment of advanced non-small cell lung cancer with EGFR gene mutations . It has shown favorable tolerability and efficacy in clinical trials, making it a promising candidate for further research and development .
Mechanism of Action
Simotinib exerts its effects by selectively inhibiting the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition blocks the downstream signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to the suppression of tumor growth . The molecular targets of this compound include the EGFR and its associated signaling pathways .
Comparison with Similar Compounds
Simotinib is similar to other EGFR tyrosine kinase inhibitors, such as erlotinib and gefitinib. it has shown superior antineoplastic activities in preclinical studies, making it a unique and promising candidate for cancer therapy . Other similar compounds include afatinib, osimertinib, and dacomitinib, which also target the EGFR but differ in their chemical structures and pharmacological profiles .
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-[2-(5,8-dioxa-10-azadispiro[2.0.44.33]undecan-10-yl)ethoxy]-7-methoxyquinazolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClFN4O4/c1-32-21-12-20-17(23(29-15-28-20)30-16-2-3-19(27)18(26)10-16)11-22(21)33-7-6-31-13-24(4-5-24)25(14-31)34-8-9-35-25/h2-3,10-12,15H,4-9,13-14H2,1H3,(H,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWUWXCJDBRCCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCN4CC5(CC5)C6(C4)OCCO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944258-89-3 | |
Record name | Simotinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944258893 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | SIM-6802 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58K797D5IK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.